
パズフロキサシンメシル酸塩
概要
説明
パズフロキサシンメシル酸塩は、主に様々な細菌感染症の治療に使用されるフルオロキノロン系抗菌剤です。 グラム陽性菌とグラム陰性菌の両方に対して効果があり、呼吸器感染症、尿路感染症、皮膚感染症などの感染症の治療に汎用性の高い選択肢となります .
製造方法
合成経路と反応条件: パズフロキサシンメシル酸塩の製造には、パズフロキサシンとメタンスルホン酸をアセトンなどの溶媒中で反応させる方法が用いられます。反応混合物を加熱し還流させた後、冷却して結晶化させることでパズフロキサシンメシル酸塩を得ます。 結晶化した生成物は、無菌充填と凍結乾燥を経て最終的な粉末形態となります .
工業的製造方法: 工業的な設定では、パズフロキサシンメシル酸塩の製造は同様のプロセスに従いますが、規模が大きくなります。反応条件は、高収率と高純度を確保するために最適化されています。 高度な結晶化技術と無菌処理を用いることで、最終製品の安定性と品質が保証されます .
科学的研究の応用
Clinical Applications
Pazufloxacin mesylate has been utilized in treating several types of infections:
- Respiratory Tract Infections : It has shown effectiveness against pathogens causing pneumonia, including Legionella pneumophila. A case study reported successful treatment of Legionnaires' disease with intravenous pazufloxacin, highlighting its potential for severe respiratory infections .
- Urinary Tract Infections (UTIs) : Comparative studies indicate that pazufloxacin is effective in treating complicated UTIs, demonstrating similar or superior efficacy compared to ceftazidime .
- Abdominal Infections : Its broad spectrum allows for effective treatment of intra-abdominal infections caused by various bacteria .
Comparative Efficacy
A comparative study evaluated pazufloxacin mesylate against ceftazidime in patients with complicated urinary tract infections. The results indicated that pazufloxacin was equally effective, with a favorable safety profile .
Additionally, a study on the concentration-dependent activity of pazufloxacin against Pseudomonas aeruginosa established its effectiveness in preventing the spread of nosocomial infections, suggesting that maintaining drug levels above the minimum inhibitory concentration (MIC) is crucial for therapeutic success .
Oxidative Stress Studies
Research has explored the oxidative effects of pazufloxacin when administered alongside non-steroidal anti-inflammatory drugs (NSAIDs). A study involving rabbits showed that repeated administration led to oxidative stress, as indicated by increased lipid peroxidation and altered antioxidant parameters. This finding emphasizes the need for careful monitoring when using pazufloxacin in combination therapies .
Summary of Findings
作用機序
パズフロキサシンメシル酸塩は、DNA複製と転写に必須の酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで抗菌作用を発揮します。 パズフロキサシンメシル酸塩はこれらの酵素に結合することで、細菌DNAの超らせん構造と解らせん構造を阻害し、細菌細胞分裂を阻害し、最終的に細胞死を引き起こします .
生化学分析
Biochemical Properties
Pazufloxacin mesylate is a potent DNA gyrase inhibitor . It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the essential functions of these enzymes, leading to the death of the bacterial cells .
Cellular Effects
Pazufloxacin mesylate has shown in vitro activity against a variety of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, and others . It influences cell function by inhibiting bacterial DNA replication, which is crucial for bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of action of Pazufloxacin mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. By inhibiting these enzymes, Pazufloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and survival .
Temporal Effects in Laboratory Settings
Pazufloxacin mesylate has been found to be stable in both plasma and urine, with no significant degradation under various conditions . This stability is crucial for its effectiveness as an antibiotic, as it ensures that the drug remains active in the body for a sufficient amount of time to exert its antibacterial effects .
Dosage Effects in Animal Models
The effects of Pazufloxacin mesylate in animal models have been studied, demonstrating its concentration-dependent activity against Pseudomonas aeruginosa . The study successfully made the pharmacokinetic/pharmacodynamic (PK/PD) model sufficiently bactericidal .
Metabolic Pathways
It is known that after oral administration, Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine .
Transport and Distribution
Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract after oral administration . It is then distributed throughout the body, reaching various cells and tissues
準備方法
Synthetic Routes and Reaction Conditions: The preparation of pazufloxacin mesylate involves the reaction of pazufloxacin with methanesulfonic acid in a solvent such as acetone. The reaction mixture is heated and refluxed, followed by cooling and crystallization to obtain pazufloxacin mesylate. The crystallized product is then subjected to aseptic filling and freeze-drying to produce the final powder form .
Industrial Production Methods: In industrial settings, the production of pazufloxacin mesylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced crystallization techniques and aseptic processing ensures the stability and quality of the final product .
化学反応の分析
反応の種類: パズフロキサシンメシル酸塩は、以下を含む様々な化学反応を起こします。
酸化: パズフロキサシンメシル酸塩は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、パズフロキサシンメシル酸塩をその還元形態に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。
生成される主な生成物:
科学研究への応用
パズフロキサシンメシル酸塩は、幅広い科学研究への応用を持っています。
化学: フルオロキノロンとその誘導体の化学的挙動を研究するためのモデル化合物として使用されます。
生物学: パズフロキサシンメシル酸塩は、抗菌活性と耐性機構を理解するために微生物学的研究で使用されます。
医学: 細菌感染症の治療における薬物動態、薬力学、臨床的有効性を広く研究されています。
類似化合物との比較
類似化合物:
- シプロフロキサシン
- レボフロキサシン
- モキシフロキサシン
- オフロキサシン
比較: パズフロキサシンメシル酸塩は、他のフルオロキノロンと比較して、より幅広い活性スペクトルを持ち、毒性が低く、有効性が高いことが特徴です。細菌耐性の発現が起こりにくく、副作用の発生率が低いことも特徴です。 これらの独自の特性により、パズフロキサシンメシル酸塩は、幅広い細菌感染症の治療に有効な選択肢となっています .
生物活性
Pazufloxacin mesylate is a fluoroquinolone antibiotic with notable efficacy against a variety of bacterial infections, particularly those caused by Gram-negative bacteria. This article synthesizes current research findings, clinical trial data, and case studies to provide a comprehensive overview of the biological activity of pazufloxacin mesylate.
Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism disrupts bacterial cell division and leads to cell death, making it effective against both aerobic and anaerobic bacteria.
Concentration-Dependent Activity
Research has demonstrated that pazufloxacin exhibits concentration-dependent antibacterial activity, particularly against Pseudomonas aeruginosa, a common pathogen in nosocomial infections. A study established pharmacokinetic/pharmacodynamic (PK/PD) models indicating that effective dosing regimens correlate with the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratios. For instance, an AUC24/MIC target value for stasis was found to be 46.1, which is critical for optimizing treatment protocols in clinical settings .
Comparative Efficacy in Urinary Tract Infections
A comparative study involving pazufloxacin mesylate and ceftazidime in treating complicated urinary tract infections revealed that pazufloxacin was equally effective while demonstrating a favorable safety profile. The study included 300 patients, with pazufloxacin administered intravenously at 500 mg twice daily for five days .
Efficacy in Bacterial Conjunctivitis
In a multicenter randomized controlled trial involving 520 patients, pazufloxacin mesylate eye drops were compared with levofloxacin eye drops for treating bacterial conjunctivitis. The results showed similar cure rates (approximately 60%) and effective rates (around 90%) between the two groups, indicating that pazufloxacin is a viable alternative for ocular infections .
Effects on Antioxidant Parameters
A study evaluating the oxidative effects of pazufloxacin mesylate alongside meloxicam indicated that both drugs could induce oxidative stress in rabbits. Specifically, reduced glutathione levels decreased significantly in treated groups, and lipid peroxidation increased, suggesting potential adverse effects related to prolonged use .
Treatment Group | Reduced Glutathione (nmol/mL) Day 21 | Lipid Peroxidation Levels |
---|---|---|
Untreated Controls | 487.66 ± 29.67 | Baseline |
Pazufloxacin | 392.71 ± 20.34 | Increased |
Meloxicam | 379.80 ± 12.86 | Increased |
Pazufloxacin + Meloxicam | 408.38 ± 4.36 | Increased |
特性
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163680-77-1 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。